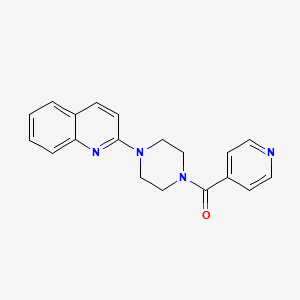

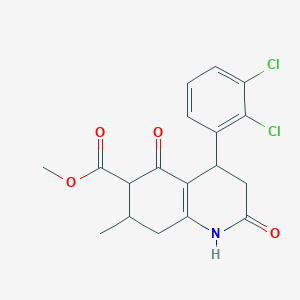

2-(4-异烟酰基-1-哌嗪基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-(4-isonicotinoyl-1-piperazinyl)quinoline derivatives involves multi-step chemical processes, including alkylation, arylation, acylation, and reductive amination. These methods yield polyfunctionalized heterocyclic compounds with pharmacological interest. For example, Desai et al. (2017) reported the synthesis of novel derivatives through reactions characterized by FT-IR, 1H-NMR, 13C-NMR, and LCMS, further elucidated by single crystal X-ray diffraction studies (Desai et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds reveals that the piperazine ring often adopts a chair conformation, with the aldehyde group being twisted with respect to the quinoline group due to the bulky piperazinyl group present in the ortho position. This structural conformation is crucial for the compound's chemical behavior and interactions. Desai et al. (2017) detailed the structural nuances using crystallography, showing various intermolecular interactions that lead to distinct supramolecular architectures (Desai et al., 2017).

Chemical Reactions and Properties

2-(4-Isonicotinoyl-1-piperazinyl)quinoline participates in a range of chemical reactions, including its use as a building block for the synthesis of more complex molecules. Its chemical properties, such as reactivity with other compounds and participation in formation reactions, underscore its utility in creating pharmacologically relevant molecules. The work by Gouda and El-Bana (2023) illustrates the compound's versatility in forming heterocyclic compounds with potential pharmacological applications (Gouda & El-Bana, 2023).

科学研究应用

药理特性

血清素和多巴胺摄取抑制:2-(1-哌嗪基)喹啉,一种与2-(4-异烟酰基-1-哌嗪基)喹啉相关的化合物,已被发现可以抑制血清素和多巴胺进入大鼠纹状体组织,提示在中枢神经系统中具有潜在的血清素能和多巴胺能作用(Medon, Leeling, & Phillips, 1973)。

血清素代谢影响:喹帕嗪,另一种类似的化合物,影响大鼠脑中血清素代谢的几个参数,表明对单胺氧化酶和血清素再摄取具有潜在影响(Fuller 等人,1976)。

药理开发

抗抑郁潜力:4-苯基喹啉衍生物的设计和合成,包括喹啉环2位的修饰,已证明具有潜在的抗抑郁活性,展示了喹啉衍生物在药物开发中的多功能性(Alhaider, Abdelkader, & Lien, 1985)。

镇痛特性:一系列化合物,包括(4-取代苯基-1-哌嗪基)烷基 2-氨基苯甲酸酯和 2-氨基烟酸酯,与 2-(4-异烟酰基-1-哌嗪基)喹啉结构相似,已被开发出来,具有显着的镇痛特性,进一步说明了喹啉衍生物的治疗潜力(Manoury 等人,1979)。

抗菌活性:对各种喹诺酮类抗菌剂的研究,其与 2-(4-异烟酰基-1-哌嗪基)喹啉具有结构相似性,提供了它们与金属离子相互作用的见解,影响溶解度、药代动力学和生物利用度。这突出了金属配合物在增强基于喹诺酮的化合物的活性中的重要性(Uivarosi, 2013)。

在诊断和成像中的潜在应用

- 用于 DNA 检测的荧光探针:已经合成了用哌啶、吡咯烷和哌嗪核取代的新型苯并咪唑[1,2-a]喹啉,表明具有作为 DNA 特异性荧光探针的潜力。这项研究指出了喹啉衍生物在生化诊断和分子成像中的应用(Perin 等人,2011)。

未来方向

The future directions for “2-(4-isonicotinoyl-1-piperazinyl)quinoline” and similar compounds are promising. Quinoline and quinolone moieties have been used as a scaffold for drug development for more than two centuries and continue to inspire the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities . There is a constant need for the development of new antimicrobial agents, as well as novel therapeutic strategies .

属性

IUPAC Name |

pyridin-4-yl-(4-quinolin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c24-19(16-7-9-20-10-8-16)23-13-11-22(12-14-23)18-6-5-15-3-1-2-4-17(15)21-18/h1-10H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPUIBLIRIJKFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24795037 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Isonicotinoyl-1-piperazinyl)quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5526855.png)

![1-(3-chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone](/img/structure/B5526867.png)

![(3S*,4S*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5526871.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5526892.png)

![[4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526898.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)

![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)

![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)

![ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5526952.png)

![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)